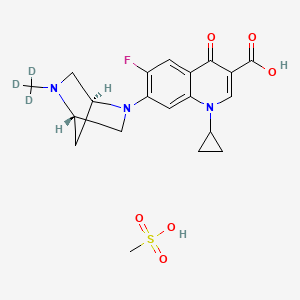

Danofloxacin-d3 Mesylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Danofloxacin-d3 Mesylate is a deuterium-labeled derivative of Danofloxacin Mesylate, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound is known for its potent antibacterial activity against a broad spectrum of pathogens, particularly those causing respiratory diseases in livestock . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies.

作用机制

Target of Action

Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of this compound are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of this compound through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.

生化分析

Biochemical Properties

Danofloxacin-d3 Mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV . The spectrum of antimicrobial activity of this compound includes most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with bacterial DNA topoisomerases, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to bacterial DNA topoisomerases, inhibiting their activity and preventing DNA replication . This leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a long elimination half-life . This suggests that it remains active in the system for a prolonged period, allowing for less frequent dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At therapeutic doses, it is effective in treating a variety of bacterial infections. At high doses, adverse effects may occur .

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver .

Subcellular Localization

As it acts on bacterial DNA topoisomerases, it is likely localized to the bacterial cell nucleus where these enzymes are found .

准备方法

Synthetic Routes and Reaction Conditions

Danofloxacin-d3 Mesylate can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Danofloxacin molecule. The synthesis typically involves the following steps:

Deuterium Exchange Reaction: The introduction of deuterium atoms into the Danofloxacin molecule is achieved through a deuterium exchange reaction. This process involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Mesylation: The mesylate salt form is obtained by reacting Danofloxacin-d3 with methanesulfonic acid (mesylate) under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-Scale Deuterium Exchange: Conducting the deuterium exchange reaction on a larger scale using industrial reactors and deuterium sources.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

Danofloxacin-d3 Mesylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified quinolone rings.

Reduction: Reduced derivatives with altered carbonyl groups.

Substitution: Substituted products with new functional groups replacing the fluorine atom.

科学研究应用

Danofloxacin-d3 Mesylate has a wide range of scientific research applications:

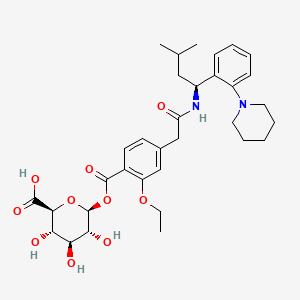

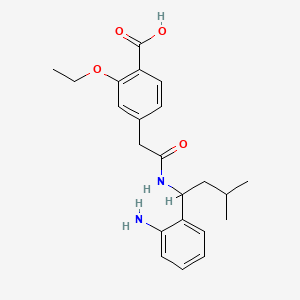

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in animal models.

Antibacterial Research: Used to study the efficacy and mechanism of action of fluoroquinolone antibiotics against various bacterial pathogens.

Drug Development: Serves as a reference standard in the development and testing of new antibacterial agents.

Veterinary Medicine: Applied in research focused on improving treatments for respiratory diseases in livestock.

相似化合物的比较

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Enrofloxacin: A veterinary fluoroquinolone used for similar indications but with a different spectrum of activity.

Levofloxacin: A human fluoroquinolone with broader applications in treating bacterial infections.

Uniqueness

Danofloxacin-d3 Mesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. This makes it a valuable tool in both research and veterinary applications .

属性

IUPAC Name |

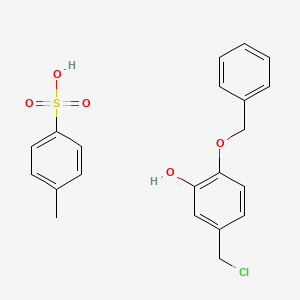

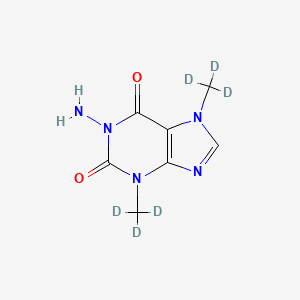

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-MIJXDKMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。